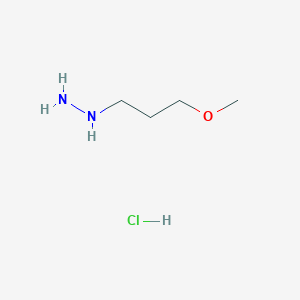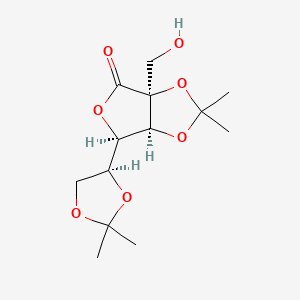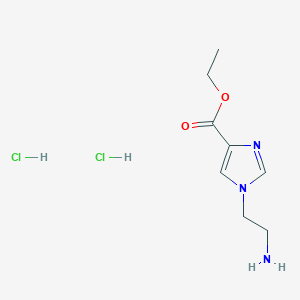
(3,3-Difluorocyclopentyl)methyl methanesulfonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(3,3-Difluorocyclopentyl)methyl methanesulfonate” is C7H12F2O3S . Its molecular weight is 214.23 . The InChI code for this compound is 1S/C7H12F2O3S/c1-13(10,11)12-5-6-2-3-7(8,9)4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“(3,3-Difluorocyclopentyl)methyl methanesulfonate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Reactions and Properties : One study discussed the reactions of methanesulfinic acid with hydroxyl radicals, forming methanesulfonyl radicals. This research provides insights into the chemical behavior and potential applications of related methanesulfonate compounds in chemical synthesis and reactions (Flyunt et al., 2001).
Microbial Metabolism : Research on methanesulfonic acid, a closely related compound, shows its role as a key intermediate in the biogeochemical cycling of sulfur. It is used by various aerobic bacteria as a source of sulfur for growth (Kelly & Murrell, 1999).
Thermodynamics and Synthesis : A study explored the thermodynamics of methanesulfonic acid and its derivatives, providing fundamental information on the synthesis and properties of these compounds. Such information is crucial for understanding and optimizing the use of (3,3-Difluorocyclopentyl)methyl methanesulfonate in various chemical processes (Guthrie & Gallant, 2000).
Analytical Applications : Methanesulfonic acid, which shares structural similarities with (3,3-Difluorocyclopentyl)methyl methanesulfonate, has been studied for its potential impurities in pharmaceuticals. This suggests a role for related compounds in analytical chemistry and quality control (Zhou et al., 2017).
Gas Phase Structure and Reactivity : Research on protonated methanesulfonic acid and related ions provides insights into their structure and reactivity in the gas phase. This is relevant for understanding the behavior of (3,3-Difluorocyclopentyl)methyl methanesulfonate under different conditions (Petris et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
(3,3-difluorocyclopentyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3S/c1-13(10,11)12-5-6-2-3-7(8,9)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPBMXHHDMBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclopentyl)methyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)


![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)









